2,4-Diphenylthietane 1,1-dioxide
Description
Properties
CAS No. |
24609-91-4 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2,4-diphenylthietane 1,1-dioxide |
InChI |
InChI=1S/C15H14O2S/c16-18(17)14(12-7-3-1-4-8-12)11-15(18)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
PBIDOWZWFVNESP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S(=O)(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylthietane 1,1-dioxide typically involves the reaction of β-aminoethane sulfonamides with methylene donors such as dichloromethane, dibromomethane, and formaldehyde . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by a sulfur (VI) fluoride exchange reaction with amines at the S–F bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is a key reactive site.
Rearrangement: Notably, this compound can rearrange to form 3,5-diphenyl-1,2-oxathiolan 2-oxides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and oxathiolan derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
2,4-Diphenylthietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,4-Diphenylthietane 1,1-dioxide involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved include oxidative stress responses and enzyme inhibition, which are areas of active research .
Comparison with Similar Compounds
Thiete 1,1-Dioxide and Derivatives
- Structure : Thiete 1,1-dioxide is a four-membered unsaturated sulfone lacking phenyl substituents. Its derivatives, such as 3-chlorothiete 1,1-dioxide, are synthesized via chlorination of thietane 1,1-dioxide .
- Reactivity :
- Applications : Serves as a precursor for substituted sulfones and heterocycles, whereas this compound is more specialized in cyclopropane synthesis .
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-Dioxide
- Structure : Features ethoxy groups at the 3-position and a 4-methylphenyl substituent at the 2-position .
- The methyl group introduces steric effects, reducing ring-opening reactivity relative to the diphenyl analog.
- Physical Properties : Molecular weight = 284.37 g/mol; higher solubility in polar solvents due to ethoxy groups .
Dihydrothiophene 1,1-Dioxides (2,5- vs. 2,3-Dihydro)
- Structure: Five-membered sulfones with one double bond. 2,5-Dihydrothiophene 1,1-dioxide (I) has a non-conjugated double bond, while 2,3-dihydrothiophene 1,1-dioxide (II) has conjugation between the double bond and sulfone .
- Reactivity: Bromination: I reacts in aprotic media to form 3,4-dibromo derivatives, whereas II requires aqueous conditions .
- Comparison to 2,4-Diphenylthietane : The larger ring size reduces strain, but conjugation in II mimics the electronic effects of phenyl groups in this compound.
Thiophene 1,1-Dioxides
- Structure : Aromatic five-membered sulfones (e.g., unsubstituted thiophene 1,1-dioxide) .
- Reactivity :
- Contrast with 2,4-Diphenylthietane : Thiophene derivatives are more thermally stable but less reactive in ring-opening reactions due to aromatic stabilization.
Data Tables
Table 1. Structural and Reactivity Comparison
Table 2. Physical Properties
Research Findings and Mechanistic Insights
- Rearrangements : The rearrangement of this compound to oxathiolane oxides proceeds via tert-butoxymagnesium bromide-induced ring expansion, highlighting the influence of sulfone geometry on reaction pathways .
- Steric vs. Electronic Effects : Phenyl groups in this compound hinder nucleophilic attack compared to smaller analogs like thiete 1,1-dioxide but stabilize intermediates through resonance .
Q & A
Q. What are the optimized synthetic routes for preparing 2,4-Diphenylthietane 1,1-dioxide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis of this compound involves stereoselective rearrangements using tert-butoxymagnesium bromide. Key steps include:
Dissolving the precursor (cis- or trans-2,4-Diphenylthietane 1-oxide) in dimethylformamide.
Adding potassium tert-butoxide to initiate rearrangement.
Monitoring reaction progress via NMR to track intermediate formation.
Critical parameters include reaction temperature (room temperature for stereoselectivity), solvent choice (polar aprotic solvents enhance reactivity), and base strength. Purification via recrystallization or chromatography ensures high purity .
Q. How can researchers determine the stereochemical configuration of this compound derivatives using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is the primary tool for stereochemical analysis. For example:
- Chemical Shift Analysis : Distinct proton environments in cis vs. trans isomers (e.g., phenyl group protons exhibit splitting patterns dependent on spatial proximity).
- Coupling Constants : Vicinal coupling constants (J values) in oxathiolane derivatives help distinguish axial/equatorial conformations.
- Comparative Studies : Match observed spectra with published data for cis-3,5-diphenyl-1,2-oxathiolane cis-2-oxide (II) and trans-isomers .
Q. What are the common reactivity patterns of this compound under basic conditions, and how do reaction conditions affect product distribution?
- Methodological Answer : Under basic conditions, this compound undergoes two primary pathways:
Rearrangement to Oxathiolanes : Treatment with tert-butoxymagnesium bromide yields cis-3,5-diphenyl-1,2-oxathiolane cis-2-oxide (II) from the cis-thietane dioxide and trans-isomers from the trans-thietane dioxide.
Cyclopropane Formation : Stereoselective ring contraction produces cis-1,2-diphenylcyclopropanethiol (IV) and sulfinic acid derivatives.
Product distribution depends on base strength (weaker bases favor cyclopropanes) and solvent polarity (aprotic solvents favor oxathiolanes) .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective rearrangements of this compound to oxathiolane derivatives?
- Methodological Answer : The rearrangement proceeds via a concerted [2,3]-sigmatropic shift mechanism:
Deprotonation of the thietane dioxide by the base generates a sulfinate anion.
A stereospecific shift of the phenyl group occurs, retaining configuration due to restricted rotation in the transition state.
Ring re-closure forms the oxathiolane with retained stereochemistry.
Computational studies (e.g., DFT calculations) can validate transition-state geometries and predict selectivity .
Q. How do structural modifications at the 3-position of thietane dioxides influence their reactivity and product selectivity in cycloaddition reactions?
- Methodological Answer : Substituents at the 3-position (e.g., halogens) alter electronic and steric effects:
- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity, enhancing Diels-Alder reactivity with dienes.
- Steric Hindrance : Bulky groups (e.g., phenyl) reduce reactivity in nucleophilic additions but stabilize intermediates in sigmatropic shifts.
Experimental design should compare reaction rates and product ratios using substituted analogs (e.g., 3-chloro derivatives) .
Q. What analytical strategies resolve contradictions in reported reaction pathways for this compound, particularly regarding intermediate detection?
- Methodological Answer : Contradictions arise from transient intermediates (e.g., sulfinic anhydrides) or competing pathways. Resolution strategies include:
In-Situ NMR Monitoring : Track reaction progress at timed intervals to capture short-lived species (e.g., detecting intermediates at 347–356 Hz in CDCl₃) .
Isolation of Intermediates : Use low-temperature quenching or trapping agents (e.g., Grignard reagents) to stabilize reactive intermediates.
Cross-Validation : Compare results across multiple techniques (e.g., IR, X-ray crystallography) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
